molecular formula C19H27O6S- B1259674 16alpha-Hydroxydehydroepiandrosterone 3-sulfate(1-)

16alpha-Hydroxydehydroepiandrosterone 3-sulfate(1-)

Cat. No. B1259674
M. Wt: 383.5 g/mol
InChI Key: ALBNSVAJDFJRKQ-DNKQKWOHSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

16alpha-hydroxydehydroepiandrosterone 3-sulfate(1-) is a steroid sulfate oxoanion that is the conjugate base of 16alpha-hydroxydehydroepiandrosterone 3-sulfate, arising from deprotonation of the sulfate OH group;  major species at pH 7.3. It is a conjugate base of a 16alpha-hydroxydehydroepiandrosterone 3-sulfate.

Scientific Research Applications

Synthesis and Chemical Properties

  • Improved Synthesis for Research Applications : 16alpha-Hydroxydehydroepiandrosterone 3-sulfate has been synthesized through improved chemical approaches, enhancing yields and making large-scale synthesis feasible without microorganisms (Numazawa & Osawa, 1978).

  • Chemical Identification Techniques : It has been identified in human seminal plasma using a combination of extraction, HPLC separation, and GC-MS, demonstrating its presence and potential roles in human physiology (Heřt, Hill, & Hampl, 2004).

Biological and Medical Significance

  • Role in Pregnancy and Neonatal Period : This compound is a precursor for fetal 16alpha-hydroxylated estrogens, crucial in pregnancy. Changes in its hydroxylation after birth were studied, providing insights into neonatal steroid metabolism (Tagawa, Kusuda, & Kobayashi, 1997).

  • Potential Impact on Autoimmune Diseases : Elevated levels of 16alpha-hydroxylated estrogens, for which this compound is a precursor, are associated with an increased risk of some systemic autoimmune diseases. This highlights its potential role in disease pathology and immune modulation (Hampl & Stárka, 2000).

properties

Product Name

16alpha-Hydroxydehydroepiandrosterone 3-sulfate(1-)

Molecular Formula

C19H27O6S-

Molecular Weight

383.5 g/mol

IUPAC Name

[(3S,8R,9S,10R,13S,14S,16R)-16-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] sulfate

InChI

InChI=1S/C19H28O6S/c1-18-7-5-12(25-26(22,23)24)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(20)17(19)21/h3,12-16,20H,4-10H2,1-2H3,(H,22,23,24)/p-1/t12-,13+,14-,15-,16+,18-,19-/m0/s1

InChI Key

ALBNSVAJDFJRKQ-DNKQKWOHSA-M

Isomeric SMILES

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H](C4=O)O)C)OS(=O)(=O)[O-]

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CC(C4=O)O)C)OS(=O)(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
16alpha-Hydroxydehydroepiandrosterone 3-sulfate(1-)
Reactant of Route 2
16alpha-Hydroxydehydroepiandrosterone 3-sulfate(1-)
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16alpha-Hydroxydehydroepiandrosterone 3-sulfate(1-)
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16alpha-Hydroxydehydroepiandrosterone 3-sulfate(1-)
Reactant of Route 5
16alpha-Hydroxydehydroepiandrosterone 3-sulfate(1-)
Reactant of Route 6
16alpha-Hydroxydehydroepiandrosterone 3-sulfate(1-)

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